molecular formula C16H9Cl2IN2OS B12446436 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide

Cat. No.: B12446436
M. Wt: 475.1 g/mol
InChI Key: UERVMMBPXHTLOX-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-chlorophenyl isothiocyanate with α-haloketones to form the thiazole ring. This intermediate is then reacted with 2-chloro-5-iodobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The aromatic rings can engage in coupling reactions, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic rings, while oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

Compared to these similar compounds, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C16H9Cl2IN2OS

Molecular Weight

475.1 g/mol

IUPAC Name

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide

InChI

InChI=1S/C16H9Cl2IN2OS/c17-10-3-1-9(2-4-10)14-8-23-16(20-14)21-15(22)12-7-11(19)5-6-13(12)18/h1-8H,(H,20,21,22)

InChI Key

UERVMMBPXHTLOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)I)Cl)Cl

Origin of Product

United States

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